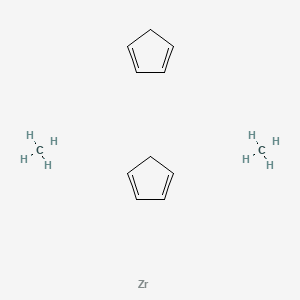
Cyclopenta-1,3-diene;methane;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;methane;zirconium is a compound that belongs to the class of metallocenes, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;methane;zirconium typically involves the reaction of cyclopentadiene with a zirconium precursor. One common method is the reaction of cyclopentadiene with zirconium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;methane;zirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Scientific Research Applications
Cyclopenta-1,3-diene;methane;zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;methane;zirconium exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another well-known metallocene, consisting of iron sandwiched between two cyclopentadienyl anions.
Titanocene: Similar to cyclopenta-1,3-diene;methane;zirconium but with titanium as the central metal.
Ruthenocene: Contains ruthenium as the central metal and exhibits similar chemical properties.
Uniqueness
This compound is unique due to the specific properties imparted by the zirconium center. These properties include high thermal stability, resistance to oxidation, and the ability to form a wide range of complexes with different ligands. These characteristics make it particularly valuable in applications requiring robust and versatile catalysts .
Properties
Molecular Formula |
C12H20Zr |
|---|---|
Molecular Weight |
255.51 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;methane;zirconium |
InChI |
InChI=1S/2C5H6.2CH4.Zr/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H4; |
InChI Key |
KZBPGWFJSPGCMX-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C1C=CC=C1.C1C=CC=C1.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















